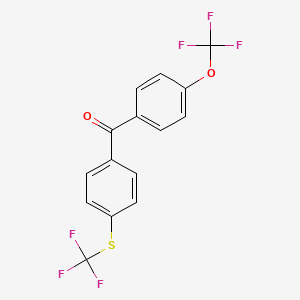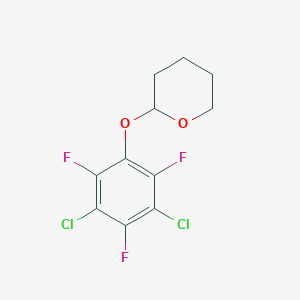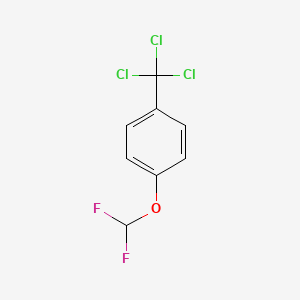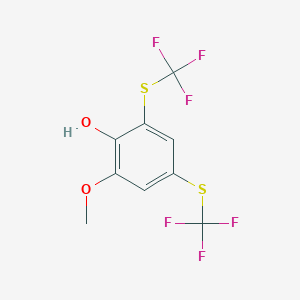
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% (2MBTMP) is an organic compound containing sulfur and fluorine, and is widely used in the scientific research field. The compound has been found to have a variety of applications in the laboratory, ranging from synthesis and analysis to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been used in various scientific research applications, including in the synthesis of small molecules, the analysis of biological samples, and the study of biochemical and physiological effects. The compound has also been used in the development of new drugs and in the study of the mechanism of action of drugs. In addition, 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been used in the development of new materials for use in medical devices and nanotechnology.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% is not fully understood, but it is believed to be related to its ability to interact with biomolecules. The compound has been found to interact with proteins, lipids, and DNA, and it is believed that these interactions are responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been found to have a variety of biochemical and physiological effects. The compound has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins, and it has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of nucleic acids. In addition, 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to synthesize and purify. In addition, the compound is stable and does not degrade easily. However, the compound is toxic and should be handled with caution. In addition, the compound's effects on biochemical and physiological processes are not fully understood, and further research is needed to fully understand the compound's mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% research. One potential direction is to further investigate the compound's mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% in the development of new materials and medical devices. Finally, further research could be conducted to explore the potential of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, proteins, and nucleic acids.
Synthesemethoden
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% can be synthesized through a reaction between 4-methoxy-6-trifluoromethylthiophenol and potassium hydroxide in aqueous ethanol. This reaction is carried out at room temperature, and the compound is then purified by recrystallization. The purity of the compound can be determined through spectroscopic methods such as 1H and 13C nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Eigenschaften
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S2/c1-17-5-2-4(18-8(10,11)12)3-6(7(5)16)19-9(13,14)15/h2-3,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKPOYLJOFRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)SC(F)(F)F)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-bis(trifluoromethylthio)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

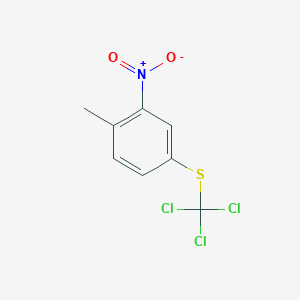
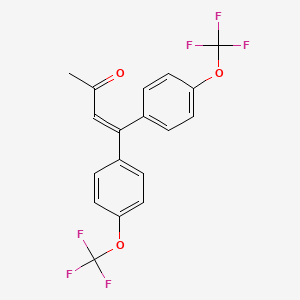
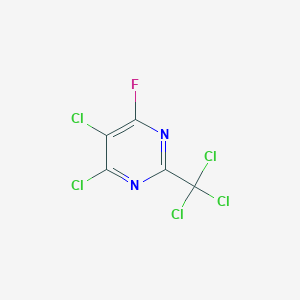
![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)
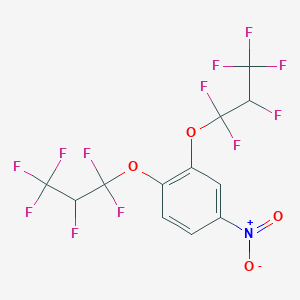
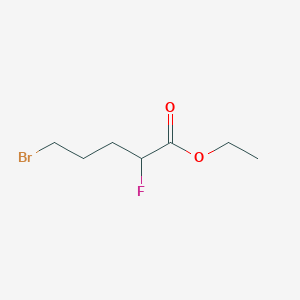
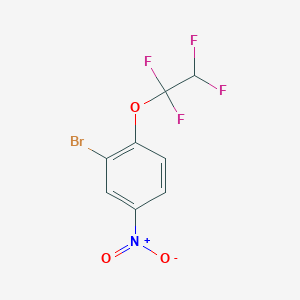
![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)
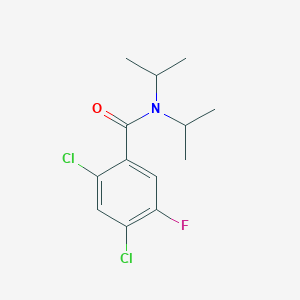
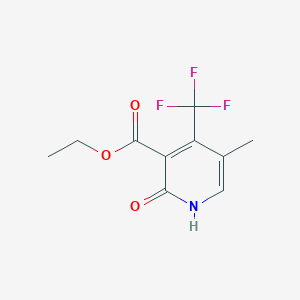
![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)
